Methyl 2-methylpyrrolidine-1-carboxylate
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Overview
Description
Methyl 2-methylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C7H13NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methylpyrrolidine-1-carboxylate typically involves the reaction of 2-methylpyrrolidine with methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
2-methylpyrrolidine+methyl chloroformate→Methyl 2-methylpyrrolidine-1-carboxylate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 2-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-methylpyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.
Pyrrolidinone: A lactam derivative of pyrrolidine with a carbonyl group.
N-methylpyrrolidone: A widely used solvent in the pharmaceutical and chemical industries.
Uniqueness
Methyl 2-methylpyrrolidine-1-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its structure allows for diverse modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl 2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-6-4-3-5-8(6)7(9)10-2/h6H,3-5H2,1-2H3 |
InChI Key |
KOBDKUVEIRTGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C(=O)OC |
Origin of Product |
United States |
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